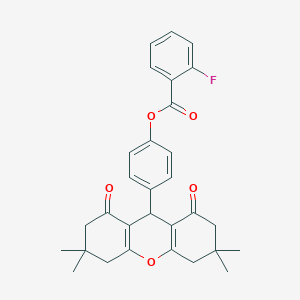
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of science, including chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is not fully understood. However, it is known to bind to specific receptors in cells and tissues, leading to changes in cellular signaling pathways. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Biochemical and physiological effects:
Studies have shown that 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate in lab experiments include its high purity, stability, and fluorescent properties. However, limitations include its high cost and the need for specialized equipment to work with this compound.
Direcciones Futuras
There are many potential future directions for research on 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate. These include further studies on its mechanism of action, the development of new drug delivery systems, and the exploration of its potential use in the treatment of various diseases. Additionally, research could focus on the synthesis of new compounds based on this structure, to explore their potential applications in different fields of science.
Conclusion:
In conclusion, 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate is a unique and promising compound that has gained significant attention in scientific research. Its wide range of applications, including its use in microscopy, drug delivery systems, and cancer treatment, makes it a valuable compound for scientific exploration. Further research is needed to fully understand its mechanism of action and explore its potential in various fields of science.
Métodos De Síntesis
The synthesis method of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate involves the reaction between 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenol and 2-fluorobenzoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of this reaction is high, and the purity of the final product is excellent.
Aplicaciones Científicas De Investigación
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate has a wide range of applications in scientific research. It is used as a fluorescent dye in microscopy and imaging studies. This compound is also used in the synthesis of various organic compounds and materials. In addition, it has been studied for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Propiedades
Nombre del producto |
4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-fluorobenzoate |
|---|---|
Fórmula molecular |
C30H29FO5 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H29FO5/c1-29(2)13-21(32)26-23(15-29)36-24-16-30(3,4)14-22(33)27(24)25(26)17-9-11-18(12-10-17)35-28(34)19-7-5-6-8-20(19)31/h5-12,25H,13-16H2,1-4H3 |
Clave InChI |
ZZJFDYRSYXEKIT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-[(E)-[11-(4-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid](/img/structure/B301368.png)
![4-[(E)-[11-(4-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]benzoic acid](/img/structure/B301369.png)
![(10Z)-10-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-7-(thiophen-2-yl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301371.png)
![2-chloro-4-[5-[(E)-[11-(4-fluorophenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B301373.png)
![10-(2,4-dimethoxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301374.png)
![10-(3,5-ditert-butyl-4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301376.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301380.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301381.png)
![3-{[(2E,5Z)-5-(3-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301383.png)
![3-{[(2E,5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301384.png)
![3-{[5-(2-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B301387.png)
![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B301389.png)
![4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B301392.png)
![2-methoxy-4-(2-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanoyl}carbohydrazonoyl)phenyl 4-fluorobenzenesulfonate](/img/structure/B301393.png)